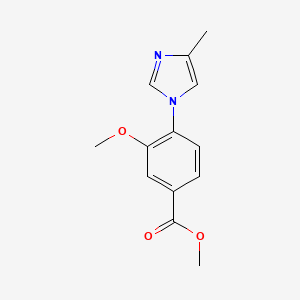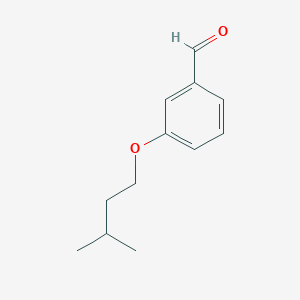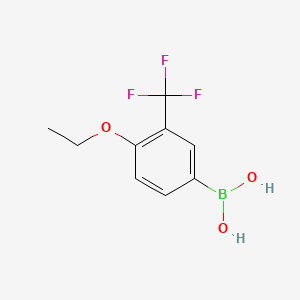
4-Ethoxy-3-trifluoromethylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The compound is used as a starting material for various synthesis reactions because of its unique properties. It has a high melting point and insolubility in water, but it is soluble in organic solvents such as ethanol, chloroform, and dichloromethane.Molecular Structure Analysis
The compound has a molecular formula of C9H10BF3O3 . The InChI code is 1S/C9H10BF3O3/c1-2-16-8-4-3-6 (10 (14)15)5-7 (8)9 (11,12)13/h3-5,14-15H,2H2,1H3 .Chemical Reactions Analysis
4-Ethoxy-3-trifluoromethylphenylboronic acid is known for its reactivity with other molecules and its ability to form stable bonds with various functional groups.Physical And Chemical Properties Analysis
The compound has a white crystalline solid appearance. It has a boiling point of 324.5 °C at 760 mmHg. The compound has a density of 1.38 g/cm3 and a flash point of 150.6 °C.Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Application Summary: Due to the presence of the trifluoromethyl group, 4-ETFPBA can be of interest in medicinal chemistry research. Trifluoromethyl groups can improve the drug-like properties of molecules, such as their absorption and metabolism in the body. Researchers may explore 4-ETFPBA as a building block for new drugs or as a probe molecule to study biological processes.
- Results or Outcomes: The outcome of such research could be the development of new drugs with improved properties, or new insights into biological processes.
Scavenger in Suzuki-Miyaura Coupling
- Application Summary: The trifluoromethoxy group in 4-ETFPBA can act as a scavenger for removing an excess of boronic acid in the Suzuki-Miyaura coupling . This is important as it can help to improve the efficiency and selectivity of the reaction .
- Results or Outcomes: The outcome of this application is the improved efficiency and selectivity of the Suzuki-Miyaura coupling reaction .
Antibacterial Activity
- Application Summary: Phenylboronic acids with the trifluoromethoxy group, such as 4-ETFPBA, have been studied for their antibacterial activity . They have been found to show potential activity against bacteria such as Escherichia coli and Bacillus cereus .
- Results or Outcomes: The outcome of such research could be the identification of new potential antibacterial agents .
Scavenger in Other Coupling Reactions
- Application Summary: Apart from Suzuki-Miyaura coupling, the trifluoromethoxy group in 4-ETFPBA can act as a scavenger for removing an excess of boronic acid in other coupling reactions . This is important as it can help to improve the efficiency and selectivity of these reactions .
- Results or Outcomes: The outcome of this application is the improved efficiency and selectivity of various coupling reactions .
Docking Studies
- Application Summary: Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli . This suggests that 4-ETFPBA could potentially be used in the development of new antibacterial agents .
- Results or Outcomes: The outcome of such research could be the identification of new potential targets for antibacterial agents .
Safety And Hazards
Propiedades
IUPAC Name |
[4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCPXHBLEGXHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659395 | |
| Record name | [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-trifluoromethylphenylboronic acid | |
CAS RN |
871329-83-8 | |
| Record name | B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
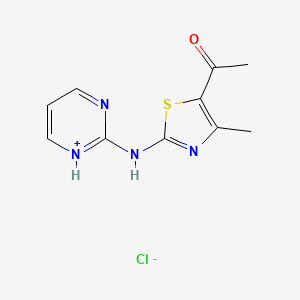
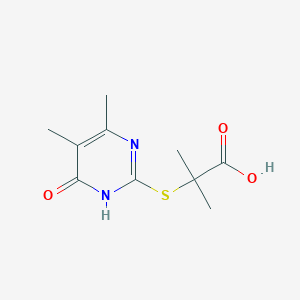

![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
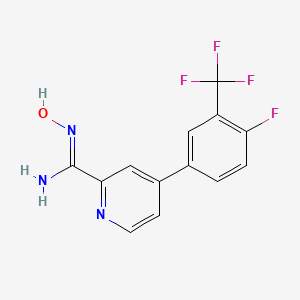
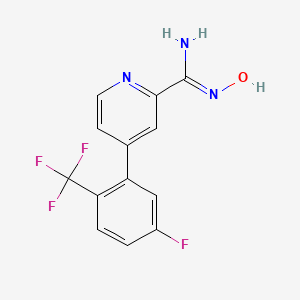
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)
